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Compound of Interest

Compound Name: 1,1-Difluoro-2-iodoethene

Cat. No.: B12062030

Get Quote

PART 1: EXECUTIVE SUMMARY
1-Iodo-2,2-difluoroethylene (CAS: 2925-16-8) is a specialized organofluorine building block

used primarily to introduce the gem-difluorovinyl motif (

) into complex organic molecules. This structural unit serves as a critical bioisostere for the
carbonyl group (

) in medicinal chemistry, offering similar steric and electronic profiles while blocking metabolic
degradation pathways (e.g., hydrolytic cleavage).

This guide provides a rigorous technical analysis of the molecule's nomenclature, synthesis,

and application in drug discovery, designed for researchers requiring high-fidelity protocols and

mechanistic insight.

PART 2: NOMENCLATURE & IDENTITY
The nomenclature for this molecule can be ambiguous due to differing priority rules in various

chemical databases. A precise understanding is required to avoid purchasing or synthesizing

the wrong isomer.
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Core Identifiers
Attribute Detail

IUPAC Name 1,1-Difluoro-2-iodoethene

Common Synonyms
1-Iodo-2,2-difluoroethylene; 2,2-Difluorovinyl

iodide; gem-Difluoroiodovinyl monomer

CAS Registry Number 2925-16-8

Molecular Formula

SMILES FC(F)=CI

InChI Key WSCRLFDLSFDDIS-UHFFFAOYSA-N

Nomenclature Logic & Isomerism
The confusion often arises between the numbering of the fluorine vs. the iodine substituents.

IUPAC Rule: The principal functional group (halogens are treated as prefixes) and double

bond determine numbering. In this case, locants are assigned to give the lowest set of

numbers. "1,1-difluoro-2-iodo" is preferred over "2,2-difluoro-1-iodo" because 1,1,2 is lower

than 1,2,2.

Research Usage: In synthetic literature, it is frequently called 1-iodo-2,2-difluoroethylene to

emphasize the reactive C-I bond at position 1, which is the site of metal insertion or cross-

coupling.

Numbering Priority

F2C=CHI Lowest Locant Rule
(1,1,2 < 1,2,2)

1,1-Difluoro-2-iodoethene
(Formal IUPAC)

1-Iodo-2,2-difluoroethylene
(Synthetic Focus)
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PART 3: TECHNICAL SPECIFICATIONS &
PROPERTIES
Caution: This compound is a volatile liquid.[1] Physical property data in commercial catalogs is

often conflated with its isomers or saturated analogs.

Property Value / Description Note

Molecular Weight 189.93 g/mol

Physical State Volatile Liquid
Colorless to faint pink (iodine

liberation).

Boiling Point ~30–40 °C (Est.)

Reference: Analog

boils at 30°C. Handle as a

volatile.[1]

Density > 2.0 g/mL
High density due to iodine

content.[2]

Solubility Soluble in THF, Et₂O, DCM
Reacts with nucleophilic

solvents.

Stability Light & Heat Sensitive

Store cold (< -20°C) and dark

to prevent

liberation.

PART 4: SYNTHESIS PROTOCOL
The most reliable, high-yield method for generating 1-iodo-2,2-difluoroethylene in a research

setting utilizes 1,1,1-trifluoro-2-iodoethane as a precursor. This "elimination-lithiation-iodination"

sequence avoids the use of ozone-depleting substances like dibromodifluoroethylene.

Reaction Mechanism
Elimination: Base-mediated dehydrofluorination of the saturated precursor.
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Lithiation: Metal-halogen exchange or direct deprotonation (depending on conditions) to

generate the transient 2,2-difluorovinyllithium species.

Iodination: Trapping the vinylic anion with elemental iodine.

Step-by-Step Protocol
Reagents:

Starting Material: 1,1,1-Trifluoro-2-iodoethane (

)[3]

Base: Lithium Diisopropylamide (LDA), 2.0 - 2.2 equivalents

Electrophile: Iodine (

), 1.0 - 1.1 equivalents

Solvent: Anhydrous THF

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Cool to -95°C

(liquid

/ethanol bath). Critical: Temperature control is vital to stabilize the difluorovinyllithium
intermediate.

Base Addition: Add LDA (freshly prepared or commercial solution) to the THF.

Substrate Addition: Add

dropwise over 15 minutes. The solution may darken slightly. Stir for 30 minutes at -95°C.

Mechanistic Note: The first equivalent of LDA effects dehydrofluorination to form 1,1-

difluoro-2-iodoethylene in situ, which is immediately lithiated by the second equivalent (via

I/Li exchange or deprotonation/elimination cascade) to form
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(or

species depending on exact path, but effectively generating the nucleophilic vinyl anion).

Quench: Dissolve

in THF and add dropwise to the cold mixture.

Workup: Allow to warm to 0°C. Quench with saturated

(to reduce excess iodine) and

. Extract with cold pentane or ether.

Purification: Careful fractional distillation. Warning: Product is volatile.[1] Do not use high

vacuum.

PART 5: REACTIVITY & APPLICATIONS (The "Why")
The primary value of 1-iodo-2,2-difluoroethylene lies in its ability to transfer the

group via transition metal catalysis.

Palladium-Catalyzed Cross-Coupling
The iodine atom is a "soft" handle, excellent for oxidative addition to Pd(0). This allows the

molecule to serve as the electrophile in Suzuki-Miyaura, Sonogashira, and Negishi couplings.
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Coupling Partners

1-Iodo-2,2-difluoroethylene
(Electrophile)

Pd(0) Catalyst
(e.g., Pd(PPh3)4)

Activation

Oxidative Addition
[LnP-Pd(II)-I]

Gem-Difluoroalkene
(Bioisostere)

Transmetallation &
Red. Elimination

Aryl Boronic Acid
(Suzuki)

Organozinc
(Negishi)

Terminal Alkyne
(Sonogashira)

Click to download full resolution via product page

Medicinal Utility
Carbonyl Bioisostere: The

group mimics the polarity and geometry of a ketone (

) but is chemically inert to nucleophiles and proteases.

Metabolic Blocking: Placing fluorine at metabolic "hotspots" (oxidative sites) extends the half-

life of drug candidates.

PART 6: SELF-VALIDATING SYSTEM (QC)
To ensure the synthesis or purchase is valid, use this NMR signature analysis.
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19F NMR Interpretation ( ref)
Expected Pattern: Two doublets (or a complex multiplet if higher order effects dominate) in

the range of -80 to -90 ppm.

Coupling:

: Geminal F-F coupling (typically 30-50 Hz).

: Vicinal F-H coupling.

Validation Check: If you see a signal at -75 ppm (doublet), it is likely unreacted starting

material (

). If you see signals > -60 ppm, check for

impurities.

1H NMR Interpretation
Signal: A distinctive multiplet (dd or ddd) centered around 5.0 - 5.5 ppm.

Logic: The proton is vinylic but shielded by the electron-rich iodine and deshielded by the

fluorines. The coupling pattern confirms the presence of two non-equivalent fluorines (cis

and trans to H).

PART 7: REFERENCES
Synthesis of 1,1-Difluoroallenes via 2,2-difluoro-1-iodovinyllithium Source: Ichikawa, J. et al.

Organic Syntheses 2017, 94, 352-366. URL:[Link] Relevance: Defines the generation of the

lithiated precursor from trifluoroiodoethane.

Palladium-Catalyzed Cross-Coupling of 2,2-Difluoro-1-iodoethenyl Tosylate Source: Kim, H.

et al. Beilstein Journal of Organic Chemistry 2013, 9, 2457–2462. URL:[Link] Relevance:

Demonstrates the cross-coupling utility of the difluoro-iodo motif.

PubChem Compound Summary: 1,1-Difluoro-2-iodoethene Source: National Center for

Biotechnology Information (2025). URL:[Link] Relevance:[3][4] Verification of CAS,

synonyms, and identifiers.[1]
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Iodotrifluoroethylene Properties (Comparative Benchmark) Source: Matrix Scientific /

Wikipedia Data. URL:[Link] Relevance: Provides physical property benchmarks (BP 30°C)

for the closely related perfluorinated analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Iodo-2,2-
difluoroethylene]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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